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Compound of Interest

Compound Name: 3-(3-Pyridyl)-2-propen-1-OL

Cat. No.: B014959 Get Quote

Foreword for the Researcher
In the landscape of drug discovery and materials science, the precise and unambiguous

structural elucidation of novel or functionalized molecules is paramount. 3-(3-Pyridyl)-2-
propen-1-ol, an unsaturated alcohol containing a pyridine moiety, represents a class of

compounds with significant potential in medicinal chemistry and as a synthetic intermediate. Its

structural features—a primary allylic alcohol, a trans-alkene, and a pyridine ring—each

contribute to a unique spectroscopic fingerprint.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(3-
Pyridyl)-2-propen-1-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally-

derived spectra for this specific molecule is not readily available in the public domain, this guide

leverages established principles of spectroscopy and data from closely related analogs to

provide a robust, predictive framework for its characterization. This approach is designed to

empower researchers to identify and analyze this molecule with a high degree of confidence.

Molecular Structure and Spectroscopic Overview
The structure of 3-(3-Pyridyl)-2-propen-1-ol, with the IUPAC name (E)-3-(pyridin-3-yl)prop-2-

en-1-ol, dictates its spectroscopic behavior. The key structural components are:

Pyridine Ring: A heteroaromatic system that will exhibit characteristic signals in both ¹H and

¹³C NMR, as well as specific IR vibrations.
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Propenol Chain: An allylic alcohol system with distinct vinyl and methylene protons and

carbons, and a characteristic hydroxyl group.

Conjugation: The π-system extends from the pyridine ring through the double bond,

influencing the chemical shifts and IR frequencies.

The following sections will deconstruct the predicted spectroscopic data for each of these

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 3-(3-
Pyridyl)-2-propen-1-ol, both ¹H and ¹³C NMR will provide a wealth of information.

Experimental Protocol: NMR Sample Preparation
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Pyridyl)-2-propen-1-ol in 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect

the chemical shift of the hydroxyl proton.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 300 MHz or higher for optimal resolution.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for the pyridine, vinyl, and

methylene protons. The trans-coupling constant of the vinyl protons is a key diagnostic feature.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Rationale

H-2' (Pyridine) ~8.6 d ~2.0

Proton adjacent

to nitrogen and in

the ortho

position.

H-6' (Pyridine) ~8.5 dd ~4.8, 1.5

Proton in the

ortho position to

nitrogen.

H-5' (Pyridine) ~7.7 dt ~8.0, 2.0

Proton in the

meta position to

nitrogen, coupled

to H-4' and H-6'.

H-4' (Pyridine) ~7.3 ddd ~8.0, 4.8, 0.8

Proton in the

para position to

nitrogen.

H-3 (Vinyl) ~6.7 d ~16.0

Vinylic proton

coupled to H-2,

showing a large

trans-coupling.

H-2 (Vinyl) ~6.4 dt ~16.0, 5.5

Vinylic proton

coupled to H-3

(trans) and the

methylene

protons (H-1).

H-1 (Methylene) ~4.3 d ~5.5

Methylene

protons adjacent

to the hydroxyl

group and

coupled to H-2.
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-OH (Hydroxyl) Variable (1.5-4.0) br s -

Chemical shift is

dependent on

solvent,

concentration,

and temperature.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each

unique carbon atom.

Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Rationale

C-2' (Pyridine) ~150 Carbon adjacent to nitrogen.

C-6' (Pyridine) ~148 Carbon adjacent to nitrogen.

C-4' (Pyridine) ~135
Carbon in the para position to

nitrogen.

C-5' (Pyridine) ~123
Carbon in the meta position to

nitrogen.

C-3' (Pyridine) ~132

Quaternary carbon of the

pyridine ring attached to the

vinyl group.

C-3 (Vinyl) ~133
Vinylic carbon attached to the

pyridine ring.

C-2 (Vinyl) ~128
Vinylic carbon adjacent to the

methylene group.

C-1 (Methylene) ~63
Carbon of the alcohol-bearing

methylene group.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
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Experimental Protocol: IR Sample Preparation
Protocol (Attenuated Total Reflectance - ATR):

Instrument Background: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of neat 3-(3-Pyridyl)-2-propen-1-ol directly onto

the ATR crystal.

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
The IR spectrum of 3-(3-Pyridyl)-2-propen-1-ol is expected to be dominated by absorptions

from the hydroxyl group, the carbon-carbon double bond, and the pyridine ring.
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Vibrational Mode
Predicted Frequency

(cm⁻¹)
Intensity Rationale

O-H Stretch 3400-3200 Strong, Broad

Characteristic of a

hydrogen-bonded

alcohol.[1][2]

C-H Stretch

(Aromatic/Vinyl)
3100-3000 Medium

C-H stretching

vibrations of the

pyridine ring and the

double bond.

C-H Stretch (Aliphatic) 3000-2850 Medium
C-H stretching of the

methylene group.

C=C Stretch (Alkene) ~1650 Medium

Stretching of the

trans-disubstituted

double bond.

C=C/C=N Stretch

(Pyridine)
1600-1450 Medium-Strong

Aromatic ring

stretching vibrations.

C-O Stretch (Alcohol) ~1050 Strong

Characteristic

stretching of a primary

alcohol C-O bond.[1]

C-H Bend (trans-

Alkene)
~965 Strong

Out-of-plane bending

vibration, diagnostic

for a trans-double

bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry
Protocol (Electron Ionization - EI):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C107186&Type=IR-SPEC&Index=2
https://www.researchgate.net/publication/322663526_Reactions_of_pyridin-2-ol_pyridin-3-ol_and_pyridin-4-ol_with_pentafluoro-_and_pentachloropyridine
https://webbook.nist.gov/cgi/cbook.cgi?ID=C107186&Type=IR-SPEC&Index=2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or gas chromatography.

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Separate and detect the resulting ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation
The molecular formula of 3-(3-Pyridyl)-2-propen-1-ol is C₈H₉NO, with a molecular weight of

135.16 g/mol .[3]

m/z Value Predicted Fragment Fragmentation Pathway

135 [M]⁺ Molecular ion

117 [M - H₂O]⁺

Dehydration, a common

fragmentation for alcohols.[3]

[4]

106 [M - CH₂OH]⁺
α-cleavage, loss of the

hydroxymethyl radical.

78 [C₅H₄N]⁺

Fragmentation of the side

chain, leaving the pyridyl

cation.

Predicted Fragmentation Pathway:
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[C₈H₉NO]⁺˙
m/z = 135

(Molecular Ion)

[C₈H₇N]⁺˙
m/z = 117- H₂O

[C₇H₆N]⁺
m/z = 104

- CH₂OH

[C₅H₄N]⁺
m/z = 78

- C₂H₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Signature of 3-(3-Pyridyl)-2-propen-1-ol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014959#spectroscopic-data-nmr-ir-ms-of-3-3-pyridyl-
2-propen-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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